3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide
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Overview
Description
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide is a compound that features a thiophene ring, an aromatic amide, and an amino group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its structural uniqueness.
Preparation Methods
The synthesis of 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide involves several steps. One common method includes the condensation of a thiophene derivative with an appropriate amine and a phenyl group under controlled conditions. The reaction typically requires a catalyst and may involve solvents like DMF (dimethylformamide) or ethanol . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways . For instance, it might inhibit enzyme activity or block receptor signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and aromatic amides. Some notable examples are:
Thiophene-2-carboxamide: Known for its antimicrobial properties.
Phenylthiourea: Used in the synthesis of various pharmaceuticals.
Thiophene-3-carboxylic acid: Utilized in organic synthesis and material science.
What sets 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-amino-3-phenyl-N-(1-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12/h2-9,11,13H,10,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHCNUFSDTWGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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